1-Bromo-2-chloro-4-propoxybenzene

Description

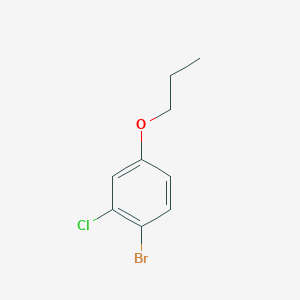

1-Bromo-2-chloro-4-propoxybenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a chlorine atom at the 2-position, and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the benzene ring.

Properties

IUPAC Name |

1-bromo-2-chloro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPBOFZYTVIDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-propoxybenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of propoxybenzene derivatives. The synthesis typically starts with the preparation of 2-chloro-4-propoxybenzene, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

Oxidation Products: Quinones and other oxidized aromatic compounds.

Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-chloro-4-propoxybenzene serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a versatile building block in organic chemistry.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles to form new compounds.

- Electrophilic Aromatic Substitution : The presence of the chlorine and bromine substituents facilitates further functionalization of the benzene ring.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for pharmaceuticals. Its ability to modulate biological targets makes it suitable for drug development.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values determined to be as low as 10 µg/mL. This suggests its potential as an antimicrobial agent in pharmaceutical formulations.

Material Science

The compound is also utilized in material science for the synthesis of advanced materials with unique properties, such as liquid crystals and polymers. The propoxy group enhances its solubility in organic solvents, which is beneficial for developing functional materials.

Applications in Polymers

This compound can be used as a building block for synthesizing functional polymers that have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biological Studies

In biochemical research, this compound is employed in assays to study enzyme activity and protein interactions. Its structural features allow it to interact with various biological molecules, providing insights into biochemical pathways.

The following table summarizes the biological activities observed in studies involving this compound:

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on MIC values |

| Enzyme Modulation | Interaction with cytochrome P450 | Biochemical assays |

| GABA Receptor Interaction | Potential neuropharmacological effects | Related compounds studies |

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-propoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophiles .

Molecular Targets and Pathways:

Electrophilic Aromatic Substitution: The compound targets nucleophilic sites on other molecules, facilitating the substitution of halogen atoms.

Oxidation and Reduction Pathways: It participates in redox reactions, altering its oxidation state and forming new products.

Comparison with Similar Compounds

Key Inferred Properties :

- Molecular Formula : C₉H₉BrClO

- Molar Mass : ~249.53 g/mol (calculated).

- Structural Features: The propoxy group introduces moderate lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or bulkier aryloxy groups (e.g., phenoxy). Bromine and chlorine substituents influence electronic effects and reactivity in substitution reactions.

Structural Analogues and Similarity Indices

The following table summarizes structurally related compounds and their similarity indices (based on ):

| Compound Name | CAS Number | Substituents | Molecular Formula | Molar Mass (g/mol) | Similarity Index |

|---|---|---|---|---|---|

| 1-Bromo-2-chloro-4-phenoxybenzene | 1196395-12-6 | 1-Br, 2-Cl, 4-OPh | C₁₂H₈BrClO | 283.55 | 0.91 (reference) |

| 4-Bromo-2-chloro-1-methoxybenzene | 50638-47-6 | 4-Br, 2-Cl, 1-OCH₃ | C₇H₅BrClO | 221.47 | 0.91 |

| 4-Bromo-1-chloro-2-isopropoxybenzene | 637022-52-7 | 4-Br, 1-Cl, 2-OCH(CH₃)₂ | C₉H₉BrClO | 249.53 | 0.83 |

| 1-Bromo-4-chloro-2-methoxybenzene | 174913-09-8 | 1-Br, 4-Cl, 2-OCH₃ | C₇H₅BrClO | 221.47 | 0.89 |

| 1-Bromo-2-chloro-4-propoxybenzene | Not Provided | 1-Br, 2-Cl, 4-OCH₂CH₂CH₃ | C₉H₉BrClO | 249.53 | N/A |

Physicochemical and Reactivity Comparisons

Substituent Effects :

- Alkoxy vs. Aryloxy Groups: 1-Bromo-2-chloro-4-phenoxybenzene (CAS 1196395-12-6) has a phenoxy group, increasing aromaticity and planarity compared to the propoxy variant. This leads to higher molar mass (283.55 vs. Propoxy Group: The linear -OCH₂CH₂CH₃ chain in the target compound enhances flexibility and may improve solubility in non-polar solvents relative to methoxy or isopropoxy derivatives.

Halogen Positioning :

Reactivity :

- Bromine’s higher leaving-group aptitude (compared to chlorine) makes the 1-position in the target compound more reactive in nucleophilic aromatic substitution.

- Steric hindrance from isopropoxy in 4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7) may slow reaction kinetics compared to the less hindered propoxy group .

Crystallographic Analysis

- SHELX programs () are widely used for small-molecule crystallography. Structural differences, such as alkoxy chain length or halogen placement, influence crystal packing and refinement parameters. For example, linear propoxy chains may adopt different conformations in the crystal lattice compared to branched isopropoxy groups, affecting diffraction patterns .

Biological Activity

1-Bromo-2-chloro-4-propoxybenzene (CAS No. 1353776-75-6) is an organic compound that has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a bromine atom at the first position, a chlorine atom at the second position, and a propoxy group at the fourth position. Its molecular formula is C10H10BrClO, and it has a molecular weight of approximately 249.55 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step processes, often using halogenation reactions to introduce bromine and chlorine atoms onto the benzene ring. Continuous flow reactors are sometimes employed in industrial settings to enhance efficiency and yield during synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell membranes or metabolic pathways.

Anticancer Potential

There is growing interest in the anticancer potential of halogenated compounds. Some studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. Compounds with halogen substituents can exhibit toxicity at various levels, impacting human health and the environment. Studies have indicated potential endocrine-disrupting effects at low concentrations, which may lead to adverse reproductive outcomes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromo-2-fluoro-4-propoxybenzene | Contains fluorine instead of chlorine | Different reactivity; potential antimicrobial properties |

| 1-Bromo-4-chloro-2-propoxybenzene | Chlorine at a different position | May exhibit different biological activities |

| 4-Bromo-2-chloroaniline | Amino group instead of propoxy | Used in dye synthesis; distinct reactivity |

Case Studies

Several case studies have highlighted the biological activity of halogenated compounds similar to this compound:

- Antimicrobial Activity : A study demonstrated that halogenated phenols exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antiseptics.

- Cancer Cell Studies : Research involving various halogenated compounds indicated that they could induce cell cycle arrest in cancer cell lines, leading to decreased viability and increased apoptosis rates .

- Toxicological Assessments : A retrospective study on workers exposed to various halogenated compounds found correlations between exposure levels and increased incidences of certain cancers, emphasizing the need for careful evaluation of such compounds' safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.